2-Amino-N-(2,5-dichloro-benzyl)-acetamide
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Overview
Description
2-Amino-N-(2,5-dichloro-benzyl)-acetamide is a chemical compound characterized by the presence of an amino group, a benzyl group substituted with two chlorine atoms at the 2 and 5 positions, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2,5-dichloro-benzyl)-acetamide typically involves the reaction of 2,5-dichlorobenzylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2,5-dichloro-benzyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Scientific Research Applications
2-Amino-N-(2,5-dichloro-benzyl)-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2,5-dichloro-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2,4-dichloro-benzyl)-acetamide
- 2-Amino-N-(2,5-dichloro-benzyl)-propionamide
- 2-Amino-N-(2,5-dichloro-benzyl)-3-methyl-butyramide
Uniqueness
2-Amino-N-(2,5-dichloro-benzyl)-acetamide is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-amino-N-[(2,5-dichlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-1-2-8(11)6(3-7)5-13-9(14)4-12/h1-3H,4-5,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGBCCWGIFLRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNC(=O)CN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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